molecular formula C16H17NO2 B2373626 N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide CAS No. 1351663-97-2

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide

Cat. No.: B2373626
CAS No.: 1351663-97-2
M. Wt: 255.317
InChI Key: RKVWNTKRNPAVKR-CMDGGOBGSA-N
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Description

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide: is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.317. This compound has gained increasing scientific attention due to its potentially valuable applications in various fields.

Mechanism of Action

Target of Action

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide, also known as (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylprop-2-enamide, is a derivative of cinnamamides . Cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties . .

Mode of Action

Some cinnamamide derivatives have shown anti-inflammatory and analgesic activity . The mechanism through which these effects are achieved is likely complex and involves interactions with multiple targets.

Biochemical Pathways

Given the reported anti-inflammatory and analgesic activities of some cinnamamide derivatives , it can be speculated that this compound may influence pathways related to inflammation and pain perception.

Result of Action

Based on the reported activities of some cinnamamide derivatives , it can be speculated that this compound may exert anti-inflammatory and analgesic effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide typically involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The cinnamamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds containing the furan ring, such as furan-2,5-dicarboxylic acid.

    Cinnamamide derivatives: Compounds containing the cinnamamide moiety, such as N-cinnamoyl-2,5-dimethylfuran.

Uniqueness

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide is unique due to the combination of the furan ring and cinnamamide moiety, which imparts specific chemical and biological properties.

Properties

IUPAC Name

(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-10-15(13(2)19-12)11-17-16(18)9-8-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVWNTKRNPAVKR-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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